6-(hydroxyimino)-6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione
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Overview
Description
6-(hydroxyimino)-6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione is a complex organic compound that belongs to the class of dithiolo-dithiepine derivatives. These compounds are characterized by their unique ring structures containing sulfur atoms, which contribute to their distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(hydroxyimino)-6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are often employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-(hydroxyimino)-6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, altering its chemical properties.
Reduction: This reaction removes oxygen atoms or adds hydrogen atoms, changing the compound’s reactivity.
Substitution: This involves replacing one functional group with another, which can significantly modify the compound’s behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced sulfur-containing compounds .
Scientific Research Applications
6-(hydroxyimino)-6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Medicine: Research into its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects, is ongoing.
Mechanism of Action
The mechanism by which 6-(hydroxyimino)-6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as inhibiting a particular enzyme in a disease model .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dihydro-2H-1,3-dithiolo[4,5-b][1,4]dioxine-2-thione
- 5,6-Diphenyl[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione
- 5-(2-pyridyl)-5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione
Uniqueness
6-(hydroxyimino)-6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione is unique due to its hydroxyimino group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C6H5NOS5 |
---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
6-hydroxyimino-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione |
InChI |
InChI=1S/C6H5NOS5/c8-7-3-1-10-4-5(11-2-3)13-6(9)12-4/h8H,1-2H2 |
InChI Key |
BLDUVAZGBWBJBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NO)CSC2=C(S1)SC(=S)S2 |
Origin of Product |
United States |
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